
(3-Methylpyrazin-2-yl)methanol
Overview
Description
(3-Methylpyrazin-2-yl)methanol (CAS 160818-32-6) is an organic compound featuring a pyrazine ring substituted with a hydroxymethyl (-CH$2$OH) group at position 2 and a methyl (-CH$3$) group at position 3. Its molecular formula is C$6$H$8$N$_2$O, with a molecular weight of 124.14 g/mol. The hydroxymethyl group confers polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents like water and methanol. The methyl group contributes steric bulk and modulates electronic properties, influencing reactivity and interactions in biological systems.
Preparation Methods
Preparation Methods
The synthesis of (3-Methylpyrazin-2-yl)methanol can be achieved through various methods, including direct functionalization of pyrazine derivatives and multi-step synthetic routes. Below are detailed methodologies for preparing this compound.
Direct Hydroxymethylation
One effective method involves the hydroxymethylation of 3-methylpyrazine. This can be accomplished using formaldehyde in the presence of a base, which facilitates the nucleophilic attack on the nitrogen atom of the pyrazine ring.
- Reagents: 3-methylpyrazine, formaldehyde, sodium hydroxide.
- Conditions: The reaction is typically carried out under reflux conditions for several hours.
- Yield: Generally yields moderate to high purity of this compound after purification.
Reduction of Pyrazine Derivatives
Another approach is to start with a suitable pyrazine derivative that has a carbonyl group, which can be reduced to yield the corresponding alcohol.
- Reagents: 3-methylpyrazine-2-carboxylic acid or similar derivatives, lithium aluminum hydride or borane.
- Conditions: The reaction is performed in anhydrous ether or THF under inert conditions.
- Yield: This method may provide higher yields but requires careful handling of reducing agents.
Multi-Step Synthesis
A more complex route involves multi-step synthesis starting from simpler pyrazine derivatives.
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- Use 2-aminoacetophenone and ethyl acetoacetate under acidic conditions to form a substituted pyrazine.
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- Follow with hydroxymethylation using paraformaldehyde in the presence of a base.
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- Purify the product using silica gel chromatography.
Yield: This multi-step process can yield high purity products, but it is more time-consuming and requires multiple purification steps.
Analytical Data
To ensure the quality and purity of synthesized this compound, various analytical techniques are employed:
Technique | Purpose | Typical Findings |
---|---|---|
Nuclear Magnetic Resonance (NMR) | Structural elucidation | Chemical shifts corresponding to protons and carbons in the compound |
Mass Spectrometry (MS) | Molecular weight determination | Accurate m/z values matching theoretical calculations |
High-Performance Liquid Chromatography (HPLC) | Purity assessment | Peak area ratios indicating purity levels |
Infrared Spectroscopy (IR) | Functional group identification | Characteristic peaks for hydroxyl and methyl groups |
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (3-Methylpyrazin-2-yl)methanol is largely dependent on its chemical structure and the functional groups present. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological targets, potentially affecting enzyme activity and receptor binding. The pyrazine ring can also interact with nucleophilic and electrophilic sites in biological systems, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The following table summarizes key structural analogs and their substituent differences:
Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
---|---|---|---|---|
(3-Methylpyrazin-2-yl)methanol | -CH$3$ (3), -CH$2$OH (2) | C$6$H$8$N$_2$O | 124.14 | 160818-32-6 |
(5-Chloro-3-methylpyrazin-2-yl)methanol | -CH$_3$ (3), -Cl (5) | C$6$H$7$ClN$_2$O | 158.59 | 186019-62-5 |
(3-Chloropyrazin-2-yl)methanol | -Cl (3), -CH$_2$OH (2) | C$5$H$5$ClN$_2$O | 144.56 | 89283-32-9 |
2-(3-Methylpyrazin-2-yl)ethan-1-ol | -CH$3$ (3), -CH$2$CH$_2$OH (2) | C$7$H${10}$N$_2$O | 138.17 | 61892-92-0 |
[1-(6-Methylpyrazin-2-yl)piperid-3-yl]methanol | Piperidine ring fused to pyrazine | C${11}$H${17}$N$_3$O | 207.27 | 937795-91-0 |
Key Observations :
- Ethanol vs. Methanol Side Chains: The ethanol-substituted analog (2-(3-methylpyrazin-2-yl)ethan-1-ol) has a longer alkyl chain, increasing logP (lipophilicity) compared to the parent compound, which may improve membrane permeability .
- Piperidine Hybrids: Complex derivatives like [1-(6-Methylpyrazin-2-yl)piperid-3-yl]methanol introduce heterocyclic moieties, altering pharmacokinetic properties such as metabolic stability and target engagement .
Physicochemical Properties
Compound | logP (Predicted) | Solubility (Water) | Melting Point (°C) |
---|---|---|---|
This compound | 0.45 | Moderate | Not reported |
2-Methoxy-3-methyl-5-(2-methylpropyl)pyrazine* | 2.81 (Calculated) | Low | Not reported |
(3-Chloropyrazin-2-yl)methanol | 0.89 | Low | 103–107† |
*Data from structurally related pyrazine derivative ; †Melting point for [1-(6-Methylpyrazin-2-yl)piperid-4-yl]methanol .
Analysis :
- logP Trends: Chlorine and alkyl chain substitutions increase logP, reducing aqueous solubility. For example, (3-Chloropyrazin-2-yl)methanol has a higher logP (0.89) than the parent compound (0.45), correlating with lower water solubility .
- Solubility: The hydroxymethyl group in this compound enhances solubility compared to analogs with bulkier substituents (e.g., methoxy or sec-butyl groups) .
Biological Activity
Overview
(3-Methylpyrazin-2-yl)methanol, a derivative of pyrazine, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This compound, characterized by the molecular formula CHNO, features a hydroxymethyl group that significantly influences its reactivity and interaction with biological systems. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.
Chemical Structure and Properties
The unique structure of this compound includes:
- Pyrazine Ring : A nitrogen-containing heterocycle that facilitates various biochemical interactions.
- Hydroxymethyl Group : This functional group enhances the compound's ability to engage in hydrogen bonding, affecting its solubility and biological activity.
The biological activity of this compound is primarily attributed to its structural components:
- Hydrogen Bonding : The hydroxymethyl group can form hydrogen bonds with biological targets, potentially influencing enzyme activity and receptor interactions.
- Electrophilic/Nucleophilic Interactions : The pyrazine ring can participate in reactions with nucleophiles and electrophiles within biological systems, impacting various metabolic pathways.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Candida albicans | 64 µg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Antifungal Activity
In addition to its antibacterial effects, this compound has shown antifungal activity. Studies have reported:
- Effective inhibition against common fungal pathogens.
- Potential applications in agricultural settings to combat crop diseases caused by fungi.
Case Studies
-
Study on Antimicrobial Efficacy :
A recent study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various pyrazine derivatives, including this compound. The results indicated a significant reduction in bacterial viability at concentrations as low as 16 µg/mL against Staphylococcus aureus. The study highlighted the compound's potential as a lead structure for antibiotic development . -
Antifungal Research :
Another investigation focused on the antifungal properties of this compound against Candida albicans. The compound demonstrated a concentration-dependent inhibition of fungal growth, suggesting that it could be utilized in treating fungal infections .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (3-Methylpyrazin-2-yl)methanol?
- Methodological Answer : The synthesis of pyrazine derivatives like this compound often involves functionalization of the pyrazine core. A common approach is the nucleophilic substitution or condensation of precursors such as 3-methylpyrazine with halogenated intermediates. For example, related compounds (e.g., 2-Acetyl-3-methylpyrazine) are synthesized using methyl iodide, chlorine, and magnesium as raw materials under controlled conditions . Optimizing reaction parameters (e.g., temperature, catalyst) and protecting the alcohol group during synthesis can improve yields.
Q. How can researchers ensure high purity during the synthesis and purification of this compound?
- Methodological Answer : Purification techniques such as column chromatography (normal or reverse-phase) and recrystallization are critical. For instance, compounds with similar structures (e.g., [1-(3-Methylpyrazin-2-yl)ethanone]) are stored under inert atmospheres to prevent oxidation, and purity is verified via HPLC or GC-MS . Solvent selection (e.g., methanol/water mixtures) and gradient elution protocols can enhance separation efficiency .
Q. What spectroscopic methods are most effective for characterizing this compound?
- Methodological Answer : A combination of -NMR, -NMR, and FT-IR is recommended. For pyrazine derivatives, -NMR can confirm the methyl and methanol substituents via characteristic chemical shifts (e.g., δ 2.5–3.5 ppm for CH-pyrazine). Mass spectrometry (HRMS or ESI-MS) provides molecular weight validation, while FT-IR identifies functional groups (e.g., O-H stretch at ~3300 cm) .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data for this compound be resolved?
- Methodological Answer : Discrepancies in bioactivity (e.g., binding affinity, cytotoxicity) may arise from variations in assay conditions or impurity profiles. Researchers should:
- Perform comparative studies using standardized protocols (e.g., fixed concentrations, cell lines).
- Validate compound purity via orthogonal methods (e.g., HPLC coupled with UV/vis and MS detection).
- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions under controlled conditions .
Q. What experimental designs are optimal for studying the stability of this compound under different storage conditions?
- Methodological Answer : Stability studies should include:
- Accelerated degradation tests (e.g., 40°C/75% RH for 6 months) to assess thermal and hydrolytic stability.
- Light-exposure experiments (ICH Q1B guidelines) to evaluate photodegradation.
- Analytical monitoring via UPLC-MS to identify degradation products. For lab-scale storage, inert atmospheres (N or Ar) and amber vials are recommended to minimize oxidation and light-induced degradation .
Q. How can researchers design experiments to probe the interaction of this compound with enzymatic targets?
- Methodological Answer :
- Step 1 : Perform molecular docking simulations to predict binding modes (e.g., using AutoDock Vina).
- Step 2 : Validate interactions via kinetic assays (e.g., enzyme inhibition IC determination) using fluorogenic substrates.
- Step 3 : Employ biophysical techniques like SPR or ITC to measure binding constants (K) and thermodynamics .
- Step 4 : Cross-validate results with mutagenesis studies to identify critical residues in the enzyme’s active site.
Q. What strategies mitigate regioselectivity challenges during the functionalization of this compound?
- Methodological Answer :
- Use directing groups (e.g., boronic esters) to control substitution patterns on the pyrazine ring.
- Employ transition-metal catalysts (e.g., Pd/Cu systems) for cross-coupling reactions at specific positions.
- Optimize solvent polarity and temperature to favor desired reaction pathways, as seen in related pyrazine syntheses .
Q. Data Analysis and Optimization
Q. How should researchers approach conflicting spectroscopic data for this compound derivatives?
- Methodological Answer :
- Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts).
- Use 2D NMR techniques (e.g., HSQC, COSY) to resolve overlapping signals in complex spectra.
- Cross-reference with crystallographic data (if available) to confirm molecular geometry .
Q. What computational tools are effective for predicting the reactivity of this compound in novel reactions?
- Methodological Answer :
- Apply density functional theory (DFT) to calculate frontier molecular orbitals (FMOs) and predict nucleophilic/electrophilic sites.
- Use reaction pathway simulators (e.g., Gaussian or ORCA) to model activation energies and intermediates.
- Validate predictions with small-scale exploratory reactions .
Properties
IUPAC Name |
(3-methylpyrazin-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5-6(4-9)8-3-2-7-5/h2-3,9H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDARGGCVNDISL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342239 | |
Record name | (3-methylpyrazin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40342239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160818-32-6 | |
Record name | (3-methylpyrazin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40342239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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